Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Overview
Description
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, a methylsulfonyl group, and a pyrrolo[3,4-D]pyrimidine core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrolo[3,4-D]pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
Scientific Research Applications
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been explored for its applications in several areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying signal transduction pathways.
Medicine: Evaluated for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) due to its unique electronic properties
Mechanism of Action
The mechanism by which tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby modulating signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and inflammation, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate: Shares a similar pyrimidine core and methylsulfonyl group but differs in the substitution pattern and additional functional groups.
2,4,6-Tri-tert-butylpyrimidine: Another pyrimidine derivative with tert-butyl groups but lacks the methylsulfonyl group and pyrrolo structure.
Uniqueness
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is unique due to its combination of a pyrrolo[3,4-D]pyrimidine core with both tert-butyl and methylsulfonyl groups. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry .
Biological Activity
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate, with the CAS number 365996-87-8 and molecular formula C12H17N3O4S, has garnered attention for its potential biological activities. This compound is part of a class of pyrrolopyrimidines, which have been explored for various pharmacological applications, including anticancer and neuroprotective effects.
Property | Value |
---|---|
Molecular Weight | 299.35 g/mol |
Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO |
CAS Number | 365996-87-8 |
This compound operates through multiple mechanisms that contribute to its biological efficacy:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation. For instance, they may target kinases or other proteins essential for tumor growth.
- Induction of Apoptosis : Research indicates that these compounds can trigger programmed cell death in cancer cells, enhancing their potential as anticancer agents.
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives:
- Cell Line Studies : Tiwari et al. synthesized various pyrimidine derivatives and tested them against breast cancer cell lines (MCF-7, MDA-MB453). Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 2.74 µM to 29.1 µM, demonstrating significant anticancer activity compared to standard treatments .
- Mechanistic Insights : The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression in cancer cells.
Neuroprotective Properties
The compound's potential as an anti-Alzheimer's agent has also been explored:
- In Vitro Studies : Almehizia et al. reported that certain derivatives displayed significant inhibition of acetylcholinesterase (AChE) activity, a key target in Alzheimer's treatment. One derivative showed an IC50 value of 20.15 µM against AChE .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of this compound against various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : Significant reduction in cell viability was observed at higher concentrations, with notable selectivity towards specific cancer types.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effects against oxidative stress-induced neuronal damage.
- Methodology : Neuronal cells were exposed to oxidative stressors in the presence of the compound.
- Results : The compound demonstrated a protective effect by reducing oxidative damage markers.
Properties
IUPAC Name |
tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHKZXFLURWFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593814 | |
Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-87-8 | |
Record name | 1,1-Dimethylethyl 5,7-dihydro-2-(methylsulfonyl)-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365996-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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